硅化钽 (TaSi2)
描述
Tantalum silicide (TaSi2) is a compound of tantalum and silicon . It has a molecular weight of 237.12 g/mol and a molecular formula of Si2Ta . It is known for its high melting point, thermal stability, low electrical contact resistance, high modulus of elasticity, high resistance to oxidation in air, and good compatibility with silicon .
Synthesis Analysis
Tantalum silicide-silicon (TaSi2/Si) nanoparticles were synthesized for the first time by means of an evaporation method utilizing a high-power electron beam . The production of Janus-like particles occurs due to the ability of Ta and Si to form compounds and the relative content of Ta and Si atoms in the produced vapor .Molecular Structure Analysis
The molecular structure of Tantalum silicide (TaSi2) was characterized using high-resolution transmission electron microscopy (HRTEM), X-ray diffraction (XRD), selective area electron diffraction (SAED), and energy dispersive X-ray fluorescence (EDX) analysis . The InChI string isInChI=1S/2Si.Ta
and the Canonical SMILES string is [Si]=[Ta]=[Si]
. Chemical Reactions Analysis
In Ta-rich films, a silicidation reaction occurs with annealing above 700°C. As a result, Si composition, x, and silicide film thickness increases with consuming Si substrate .Physical And Chemical Properties Analysis
Tantalum silicide (TaSi2) has a high melting point of 2200 °C, high thermal stability, low electrical contact resistance, a high modulus of elasticity, a high resistance to oxidation in air, and a good compatibility with silicon .科学研究应用
1. High-Temperature Structural Applications
- Application : TaSi2 has been studied for use in high-temperature structural applications, such as reinforcement for advanced gas turbine and other high-temperature materials .
- Method : The high-temperature application of these materials is related to their high melting point (>1930 °C), relatively low density, high-temperature oxidation/corrosion resistance, and high electrical conductivity .
- Results : The high melting point and oxidation resistance of tantalum silicide qualify it for use in components exposed to extreme temperatures . These include heating elements in furnaces and crucibles for metallurgical processes where maintaining structural integrity at elevated temperatures is crucial .
2. Microelectronic Applications
- Application : TaSi2 is used in microelectronic applications, such as low-resistance gate and interconnect materials .
- Method : Electrical transport properties were mostly studied on the thin films of NbSi2 and TaSi2 due to the thermodynamic stability of metal disilicides on silicon . Their thin films were fabricated by utilizing different deposition techniques such as evaporation, co-sputtering, and chemical vapor deposition, followed by high-temperature heat treatment at different conditions .
- Results : The room-temperature electrical resistivities of the NbSi2 and TaSi2 thin films were measured at the ranges of 50–203 and 35–60 μΩ cm, respectively, which were highly dependent upon the deposition method, film thickness, and annealing temperature .
3. Janus-Like Nanoparticles
- Application : Synthesis, Characterization, and Mechanism of Formation of Janus-Like Nanoparticles of Tantalum Silicide-Silicon (TaSi2/Si) .
- Method : The Janus-like nanoparticles with the composition tantalum silicide-silicon (TaSi2/Si) were synthesized for the first time by means of an evaporation method utilizing a high-power electron beam .
- Results : The composition of the synthesized particles was characterized using high-resolution transmission electron microscopy (HRTEM), X-ray diffraction (XRD), selective area electron diffraction (SAED), and energy dispersive X-ray fluorescence (EDX) analysis .
4. Interconnect Metal Film Sputter-Deposition
- Application : Optimization of TaSi2 Processing for 500 °C Durable SiC JFET-R IC Process Flow .
- Method : Experiments are described towards optimizing tantalum silicide (TaSi2) interconnect metal film sputter-deposition and annealing in a manner compatible with the NASA Glenn two-layer interconnect silicon carbide (SiC) JFET-R IC process flow .
- Results : The results of this application are not explicitly mentioned in the source .
5. Aerospace Engineering
- Application : The aerospace industry benefits from tantalum silicide’s resilience to thermal shock and oxidation resistance by employing it in turbine blades, nozzles, and other critical engine parts that encounter severe thermal gradients during operation .
- Method : The method of application in this field is not explicitly mentioned in the source .
- Results : The results of this application are not explicitly mentioned in the source .
6. Wear-resistant Coatings
- Application : Applying thin layers of tantalum silicide onto surfaces can significantly enhance their wear resistance . This property is particularly advantageous for tools or components subjected to abrasive environments or those requiring extended lifespans under mechanical stress .
5. Aerospace Engineering
- Application : The aerospace industry benefits from tantalum silicide’s resilience to thermal shock and oxidation resistance by employing it in turbine blades, nozzles, and other critical engine parts that encounter severe thermal gradients during operation .
- Method : The method of application in this field is not explicitly mentioned in the source .
- Results : The results of this application are not explicitly mentioned in the source .
6. Wear-resistant Coatings
- Application : Applying thin layers of tantalum silicide onto surfaces can significantly enhance their wear resistance . This property is particularly advantageous for tools or components subjected to abrasive environments or those requiring extended lifespans under mechanical stress .
- Method : The method of application in this field is not explicitly mentioned in the source .
- Results : The results of this application are not explicitly mentioned in the source .
安全和危害
Tantalum silicide (TaSi2) should not be released into the environment . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
Tantalum silicide (TaSi2) has garnered interest due to its promising Dirac band structure, which positions it as an ideal candidate for Berry phase engineering . Enhancing the spin Hall effect via Berry phase monopole engineering can pave the way for ultrafast spintronic devices at high temperatures .
属性
InChI |
InChI=1S/2Si.Ta | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANYRMJQFFSZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Ta]=[Si] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si2Ta | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tantalum silicide (TaSi2) | |
CAS RN |
12039-79-1 | |
Record name | Tantalum silicide (TaSi2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12039-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tantalum silicide (TaSi2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tantalum disilicide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。